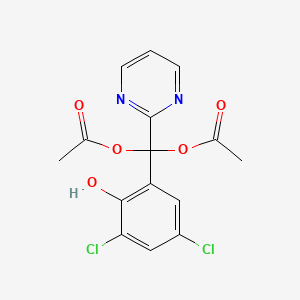![molecular formula C16H10N4O3 B11474741 3-[(3,4-Dimethoxyphenyl)carbonyl]cyclopropane-1,1,2,2-tetracarbonitrile](/img/structure/B11474741.png)
3-[(3,4-Dimethoxyphenyl)carbonyl]cyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound with the molecular formula C₁₆H₁₀N₄O₃ This compound is characterized by the presence of a cyclopropane ring substituted with four cyano groups and a 3,4-dimethoxybenzoyl group
Preparation Methods
The synthesis of 3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a solvent-free, one-pot process. This method involves the reaction of aromatic aldehydes with malononitrile, cyanogen bromide, and solid sodium ethoxide by milling. The reaction proceeds under mild conditions and yields the desired product in excellent yield . The structures of the synthesized compounds are confirmed using IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry.
Chemical Reactions Analysis
3-(3,4-Dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano groups, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and other biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups and the benzoyl moiety play crucial roles in its reactivity and interaction with biological molecules. The pathways involved include nucleophilic attack and electrophilic substitution, leading to the formation of various intermediates and final products.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile include other cyclopropane derivatives with multiple cyano groups and aromatic substitutions. These compounds share similar reactivity patterns but differ in their specific substituents, which can significantly affect their chemical and biological properties. Examples include:
- 3-(4-Methoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(3,4-Dimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
The uniqueness of 3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H10N4O3 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
3-(3,4-dimethoxybenzoyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C16H10N4O3/c1-22-11-4-3-10(5-12(11)23-2)13(21)14-15(6-17,7-18)16(14,8-19)9-20/h3-5,14H,1-2H3 |
InChI Key |
VXBQKGKPJLKKGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2C(C2(C#N)C#N)(C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11474660.png)
![N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474662.png)
![(18E)-N-hydroxy-17-phenyl-6,7,9,10,16,17,19,20-octahydro-18H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecin-18-imine](/img/structure/B11474670.png)
![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11474689.png)
![Ethyl 3-[({[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B11474694.png)
![2-ethoxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11474697.png)

![7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474711.png)
![Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11474716.png)
![diethyl (2E)-2-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11474720.png)
![5-[3-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one](/img/structure/B11474733.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11474740.png)
![13-(furan-2-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11474749.png)
![[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide](/img/structure/B11474758.png)
